An In-depth Technical Guide to 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene: Synthesis, Characterization, and Applications
Introduction
1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene is a substituted β-nitrostyrene derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a molecule featuring two key structural motifs—the electron-rich 1,2,3-trimethoxybenzene core and the highly reactive 2-nitropropenyl group—it serves as a versatile precursor for a wide array of more complex molecular architectures. The IUPAC name for the thermodynamically more stable trans isomer is 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene .[1]
The trimethoxyphenyl (TMP) moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds, including the potent tubulin-destabilizing agent Combretastatin A-4.[2] Its presence often imparts favorable pharmacokinetic properties and specific interactions with biological targets.[1][3][4] Concurrently, the nitroalkene functional group is a powerful synthetic handle, acting as a potent Michael acceptor and a precursor to amines, ketones, and other functional groups, making it invaluable for the construction of novel chemical entities.[5][6]
This guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and potential applications of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene, with a focus on its relevance to researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
The fundamental properties of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene are summarized in the table below. The compound exists as a crystalline solid, with its color and melting point influenced by isomeric purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][3][7] |
| Molecular Weight | 253.25 g/mol | [3][7] |
| Exact Mass | 253.09502258 Da | [3][7] |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | [1][3] |
| CAS Number | 38059-94-8 ((E)-isomer)[1][3] | |
| Appearance | Yellow to orange crystalline powder (predicted) | [4] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform) | [4] |
Structural Formula
The molecule consists of a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a 2-nitropropenyl group at position 5. The double bond of the propenyl group is conjugated with both the benzene ring and the nitro group, which dictates its electronic properties and reactivity.
Figure 1. 2D Structure of 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene. Source: PubChem CID 2063530.[1]
Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction).[5][8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[5] For the target molecule, this translates to the condensation of 1,2,3-trimethoxy-5-formylbenzene with nitroethane .
Reaction Mechanism
The Henry reaction proceeds via a three-step mechanism:[5][8][10]
-
Deprotonation: A base abstracts an acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion. The pKa of nitroethane is approximately 8.5, allowing for the use of mild bases.[8]
-
Nucleophilic Addition: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,2,3-trimethoxy-5-formylbenzene. This C-C bond-forming step yields a β-nitro alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to form a β-nitro alcohol. Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration (elimination of water) to yield the final conjugated nitroalkene product, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene.
Caption: Synthetic workflow for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene via the Henry reaction.
Protocol: Representative Synthesis
This protocol describes a generalized procedure for the synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene based on standard Henry reaction conditions.[6] The synthesis of the precursor aldehyde can be achieved via formylation (e.g., Vilsmeier-Haack reaction) of 1,2,3-trimethoxybenzene, which itself is synthesized from the methylation of pyrogallol.[11][12][13]
Materials:
-
1,2,3-trimethoxy-5-formylbenzene (1.0 eq)
-
Nitroethane (5.0-10.0 eq, serves as reagent and solvent)
-
Ammonium acetate (0.5 eq, catalyst)
-
Ethanol (for recrystallization)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,2,3-trimethoxy-5-formylbenzene (1.0 eq) and ammonium acetate (0.5 eq).
-
Reagent Addition: Add an excess of nitroethane (5.0-10.0 eq) to the flask.
-
Condensation: Heat the reaction mixture to reflux (approx. 114 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the excess nitroethane under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford the title compound as yellow crystals.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques. Below are the predicted key characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets (due to meta-coupling) around δ 6.5-7.0 ppm. Vinyl Proton: A singlet around δ 8.0-8.3 ppm. Methyl Protons (C-CH₃): A singlet or narrow doublet around δ 2.4-2.6 ppm. Methoxy Protons (OCH₃): Two singlets; one integrating to 6H (positions 1,3) and one to 3H (position 2), around δ 3.8-4.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 105-160 ppm. Carbons bearing methoxy groups will be downfield. Alkene Carbons: Signals between δ 130-150 ppm. Methyl Carbon (C-CH₃): A signal around δ 15-20 ppm. Methoxy Carbons (OCH₃): Signals around δ 56-61 ppm. |
| IR (Infrared) | NO₂ Asymmetric Stretch: Strong band at ~1520-1550 cm⁻¹. NO₂ Symmetric Stretch: Strong band at ~1340-1360 cm⁻¹. C=C Alkene Stretch: Medium band at ~1620-1640 cm⁻¹. C-O Ether Stretch: Strong band(s) at ~1000-1250 cm⁻¹. C-H Aromatic Stretch: Bands >3000 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): Peak at m/z = 253. Key Fragments: Loss of NO₂ (m/z = 207), loss of methoxy groups, and other characteristic aromatic fragmentations. PubChem lists major fragments at m/z 253, 191, and 206.[1][7] |
Reactivity and Applications in Drug Development
The synthetic utility of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene stems from the versatile reactivity of the nitroalkene moiety.[7]
-
Michael Addition: As a potent Michael acceptor, the β-carbon of the nitropropenyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for building molecular complexity.[14]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, LiAlH₄). This transformation yields 1-(1,2,3-trimethoxyphenyl)propan-2-amine derivatives, which are scaffolds for phenethylamine-based psychoactive compounds and other pharmaceuticals.
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, providing access to complex cyclic and heterocyclic systems.[7][15]
The 1,2,3-trimethoxyphenyl core is a privileged scaffold in medicinal chemistry, most notably as the "A-ring" in the combretastatin family of anticancer agents, which inhibit tubulin polymerization.[2] The synthesis of analogs containing this core is a major focus of cancer research.[1][3][4] Therefore, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene represents a valuable starting material for developing novel combretastatin analogs or other potential therapeutic agents targeting tubulin or other oncological targets.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, its chemical structure suggests hazards analogous to other nitrostyrenes and aromatic nitro compounds. The related compound 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2019, November 20). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
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PubChem. 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2021, March 4). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PMC. Available at: [Link]
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MDPI. (2017, July 5). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Available at: [Link]
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ACS Publications. (2013, May 8). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry. Available at: [Link]
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ScienceDirect. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available at: [Link]
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ACS Publications. (2015, January 30). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Available at: [Link]
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MDPI. The Microwave Promoted Condensation of Aldehydes with Nitromethane. Available at: [Link]
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Patsnap. (2008, July 16). Synthesis process of 1,2,3-trimethoxy benzene. Eureka. Available at: [Link]
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National Center for Biotechnology Information. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. PMC. Available at: [Link]
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ResearchGate. (2025, August 7). Green Synthesis of 1,2,3-Trimethoxybenzene. Available at: [Link]
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